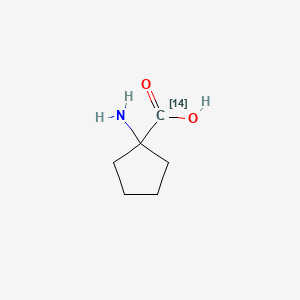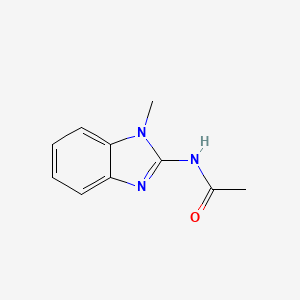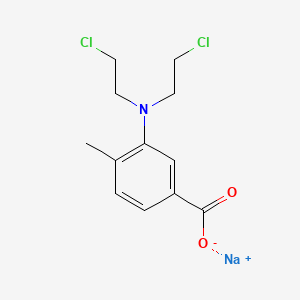![molecular formula C13H15N3 B13802241 4-[2-(4-Methylphenyl)hydrazinyl]aniline CAS No. 791050-63-0](/img/structure/B13802241.png)
4-[2-(4-Methylphenyl)hydrazinyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Methylphenyl)hydrazinyl]aniline is an organic compound with the molecular formula C13H15N3 It is a derivative of aniline, where the amino group is substituted with a hydrazinyl group attached to a 4-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)hydrazinyl]aniline typically involves the reaction of 4-methylphenylhydrazine with aniline under specific conditions. One common method includes the following steps:
Reaction of 4-methylphenylhydrazine with aniline: This reaction is carried out in the presence of a catalyst, such as acetic acid, at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Methylphenyl)hydrazinyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Azo compounds
Reduction: Amino derivatives
Substitution: Various substituted aniline derivatives
Aplicaciones Científicas De Investigación
4-[2-(4-Methylphenyl)hydrazinyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as dyes and pigments.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Methylphenyl)hydrazinyl]aniline involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activities. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-Methylphenyl)hydrazinyl]benzoic acid
- 4-[2-(4-Methylphenyl)hydrazinyl]phenol
- 4-[2-(4-Methylphenyl)hydrazinyl]benzaldehyde
Uniqueness
4-[2-(4-Methylphenyl)hydrazinyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
791050-63-0 |
|---|---|
Fórmula molecular |
C13H15N3 |
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
4-[2-(4-methylphenyl)hydrazinyl]aniline |
InChI |
InChI=1S/C13H15N3/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9,15-16H,14H2,1H3 |
Clave InChI |
LTFDTVIYRKUTRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NNC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





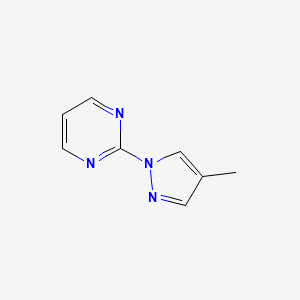
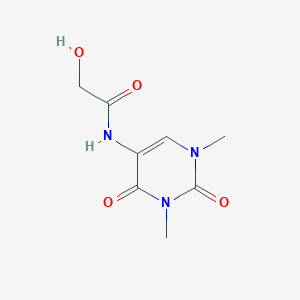
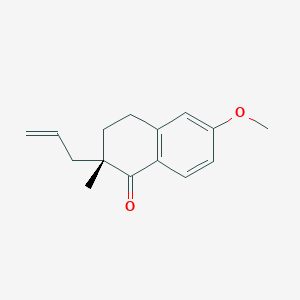

![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
